

3-(4-Methoxyphenoxy)benzaldehyde molecular structure and weight

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Compound of Interest

Compound Name:	3-(4-Methoxyphenoxy)benzaldehyde
Cat. No.:	B1360231

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An In-depth Technical Guide to **3-(4-Methoxyphenoxy)benzaldehyde**: Structure, Properties, and Analysis

Introduction

3-(4-Methoxyphenoxy)benzaldehyde is a bi-functional organic compound featuring a diaryl ether linkage, a terminal aldehyde group, and a methoxy substituent. Its unique structural architecture makes it a valuable building block and intermediate in various fields of chemical synthesis. Primarily, it serves as a precursor in the development of pharmaceuticals, such as anticancer and antibacterial agents, and in the synthesis of agrochemicals like insecticides and fungicides. Its applications also extend to analytical chemistry, where it has been utilized as an internal standard. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and key applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are foundational to its application in synthetic chemistry.

Chemical Identity

The molecule consists of a benzaldehyde ring connected to a 4-methoxyphenol group via an ether bond at the 3-position of the benzaldehyde moiety.

- Molecular Formula: C₁₄H₁₂O₃
- Molecular Weight: 228.24 g/mol
- IUPAC Name: **3-(4-methoxyphenoxy)benzaldehyde**
- CAS Number: 62373-80-2
- SMILES String: COc1ccc(Oc2ccccc(C=O)c2)cc1
- InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N

Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms and key functional groups within the **3-(4-Methoxyphenoxy)benzaldehyde** molecule.

Caption: Molecular structure of **3-(4-Methoxyphenoxy)benzaldehyde**.

Physicochemical Data

The compound's physical properties are critical for its handling, purification, and reaction setup. It is typically described as a clear, colorless to yellow liquid or a white to slightly yellow crystalline solid, a variance that may depend on purity and ambient temperature.

Property	Value	Source(s)
Appearance	Clear colorless to yellow liquid	
Density	1.089 g/mL at 25 °C	
Boiling Point	145 °C at 0.4 mmHg	
Refractive Index (n ₂₀ /D)	1.596	
Flash Point	>230 °F (>110 °C)	
Purity	Typically ≥97%	

Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the key transformation in synthesizing **3-(4-Methoxyphenoxy)benzaldehyde**. The Ullmann condensation is a classic and reliable method for this purpose, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Rationale for Synthetic Strategy

The Ullmann condensation is preferred for constructing the C-O bond between the two aromatic rings due to its tolerance of various functional groups, including the aldehyde on the benzaldehyde ring. The reaction typically requires a copper catalyst (CuI is common), a base (like K₂CO₃ or Cs₂CO₃) to deprotonate the phenol, and a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to facilitate the reaction at elevated temperatures.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of **3-(4-Methoxyphenoxy)benzaldehyde** from 3-iodobenzaldehyde and 4-methoxyphenol.

Materials:

- 3-Iodobenzaldehyde (1.0 eq)
- 4-Methoxyphenol (1.2 eq)
- Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

- Copper(I) Iodide (CuI, 0.1 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzaldehyde, 4-methoxyphenol, K₂CO₃, and CuI.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.
- Solvent Addition: Add anhydrous DMF via syringe.
- Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Filter the mixture through a pad of celite to remove insoluble copper salts and K₂CO₃.
 - Transfer the filtrate to a separatory funnel and separate the layers.
 - Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure

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